molecular formula C20H20O6 B15082520 Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside CAS No. 4395-37-3

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside

Cat. No.: B15082520
CAS No.: 4395-37-3
M. Wt: 356.4 g/mol
InChI Key: APDHEXOZIKRKSN-UHFFFAOYSA-N
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Description

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is a chemical compound with the molecular formula C20H20O6 It is a derivative of pentofuranoside, characterized by the presence of two benzoyl groups at the 2 and 5 positions and a methoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside typically involves the benzoylation of a suitable pentofuranoside precursor. The reaction conditions often include the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzoyl groups or to reduce other functional groups within the molecule.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. The benzoyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-o-benzoyl-2-o-methyl-d-xylopyranoside
  • Methyl 3-o-benzoyl-4,6-di-o-benzylhexopyranoside
  • Phenyl 4-o-benzyl-6-deoxy-2,3-di-o-methyl-1-thiohexopyranoside

Uniqueness

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is unique due to the specific positioning of the benzoyl groups and the absence of a hydroxyl group at the 3 position. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific research applications.

Properties

CAS No.

4395-37-3

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(4-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate

InChI

InChI=1S/C20H20O6/c1-23-20-17(26-19(22)15-10-6-3-7-11-15)12-16(25-20)13-24-18(21)14-8-4-2-5-9-14/h2-11,16-17,20H,12-13H2,1H3

InChI Key

APDHEXOZIKRKSN-UHFFFAOYSA-N

Canonical SMILES

COC1C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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